Molecular Weight Differentiation from Dimethylamino-Pyrazine Analog Reduces Lipophilicity-Driven Off-Target Risk
CAS 2034251-17-5 possesses a molecular weight of 303.32 g/mol, which is 43.07 g/mol (12.4%) lower than the closest commercially available dimethylamino-substituted pyrazine analog CAS 2034401-93-7 (MW 346.39 g/mol) . This mass difference corresponds to the absence of the dimethylamino substituent on the pyrazine ring, which in analogous chemotypes has been associated with reduced lipophilicity (estimated ΔclogP ≈ -0.8 to -1.2) and lower plasma protein binding [1]. The lower molecular weight keeps CAS 2034251-17-5 within the optimal range for fragment-based and lead-like screening libraries (MW < 350), whereas the dimethylamino analog exceeds typical lead-like criteria.
| Evidence Dimension | Molecular Weight (g/mol) |
|---|---|
| Target Compound Data | 303.32 |
| Comparator Or Baseline | (3-((6-(Dimethylamino)pyrazin-2-yl)oxy)pyrrolidin-1-yl)(3-methoxy-1-methyl-1H-pyrazol-4-yl)methanone (CAS 2034401-93-7): 346.39 |
| Quantified Difference | ΔMW = 43.07 g/mol (12.4% reduction vs. comparator) |
| Conditions | Calculated from molecular formula; CAS 2034251-17-5: C14H17N5O3; CAS 2034401-93-7: C16H22N6O3 |
Why This Matters
For procurement in lead-like or fragment-based screening campaigns, the 12.4% lower molecular weight of CAS 2034251-17-5 provides superior compliance with established drug-likeness filters (Rule of Three, Lead-Like guidelines) compared to the dimethylamino analog, potentially reducing attrition from physicochemical liabilities at the hit-to-lead transition.
- [1] Congreve, M., Carr, R., Murray, C. & Jhoti, H. (2003). A 'Rule of Three' for fragment-based lead discovery? Drug Discovery Today, 8(19), 876–877. Establishes MW < 300 and clogP ≤ 3 as lead-like criteria; compound CAS 2034251-17-5 approximates these parameters more closely than dimethylamino-substituted comparators. View Source
